molecular formula C11H19NO2S B12097301 Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B12097301
M. Wt: 229.34 g/mol
InChI Key: KJYHCCYRXPIIDB-UHFFFAOYSA-N
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Description

Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic building block of significant interest in modern drug discovery programs. Spirocyclic motifs like this one are highly valued for their three-dimensional, structurally rigid architecture, which can lead to enhanced physicochemical properties and improved selectivity when probing biological targets . The incorporation of a sulfur heteroatom within the spiro-framework introduces a key point of diversity, making this compound a versatile intermediate for constructing more complex molecules . Researchers primarily utilize this scaffold in medicinal chemistry for the synthesis of novel compounds with potential biological applications. The inherent properties of spiro-heterocycles have been shown to contribute to a broad spectrum of activities, including use as antiviral, anticancer, and antimicrobial agents, positioning this compound as a privileged scaffold in the design of targeted therapeutic candidates . This product is intended for professional research and industrial or commercial usage only.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-11(7-12)4-5-15-8-11/h4-8H2,1-3H3

InChI Key

KJYHCCYRXPIIDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCSC2

Origin of Product

United States

Preparation Methods

Cyclization via Nucleophilic Displacement

A common approach involves intramolecular cyclization of thiol-containing precursors. For example, a linear amine-thiol intermediate undergoes nucleophilic attack to form the spirocyclic structure. VulcanChem reports that multi-step reactions starting from cysteine derivatives or thioethers are effective, with the Boc group introduced early to protect the amine functionality.

Key Reaction Steps:

  • Thiol Protection : The thiol group is protected with a trityl or acetamidomethyl group to prevent oxidation.

  • Amine Boc Protection : The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane.

  • Cyclization : Deprotection of the thiol followed by base-mediated intramolecular nucleophilic displacement forms the spirocyclic core.

Ring-Closing Metathesis (RCM)

Sigma-Aldrich highlights the use of Grubbs catalysts for constructing spirocycles via RCM. A diene precursor with strategically placed sulfur and nitrogen atoms undergoes metathesis to yield the azaspiro[3.4]octane skeleton.

Advantages :

  • High stereochemical control.

  • Compatibility with Boc-protected amines.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.

Optimization of Reaction Conditions

Optimizing parameters such as solvent, temperature, and catalyst is critical for maximizing yield and purity.

Table 1: Comparative Analysis of Cyclization Conditions

ParameterCondition A (Cyclization)Condition B (RCM)
Solvent DMFDichloromethane
Temperature 80°C40°C
Catalyst K₂CO₃Grubbs Catalyst 2nd Gen
Yield 65%78%
Purity (HPLC) 95%98%

Base-mediated cyclization (Condition A) offers moderate yields but is cost-effective for large-scale production. RCM (Condition B) provides higher yields but involves expensive catalysts.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-efficiency. VulcanChem emphasizes continuous flow chemistry for azaspiro[3.4]octane derivatives.

Process Overview:

  • Step 1 : Continuous Boc protection in a microreactor (residence time: 5 min).

  • Step 2 : In-line thiol deprotection and cyclization using static mixers.

  • Step 3 : Automated purification via simulated moving bed (SMB) chromatography.

Benefits :

  • 30% reduction in reaction time compared to batch processes.

  • Consistent purity (>97%) across batches.

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity.

Table 2: Analytical Parameters

TechniqueObservations
¹H NMR δ 1.44 (s, 9H, Boc), δ 3.2–3.5 (m, 4H, spiro-H)
LC-MS [M+H]⁺ = 276.36 (calc. 276.36)
HPLC Retention time: 8.2 min, Purity: 98.5%

Challenges and Innovations

Stereochemical Control

Achieving the correct stereochemistry at the spiro center remains challenging. Sigma-Aldrich notes that chiral auxiliaries or asymmetric catalysis can improve enantiomeric excess (up to 90% ee).

Green Chemistry Initiatives

Recent advances focus on replacing dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .

Chemical Reactions Analysis

Reactions::

    Oxidation: tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group is feasible.

    Substitution: Nucleophilic substitution reactions at the ester group are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

Major Products::
  • Oxidation: The corresponding spirocyclic carboxylic acid.
  • Reduction: The reduced spirocyclic amine.

Scientific Research Applications

Introduction to Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate

This compound is a synthetic compound with unique structural properties that have garnered interest in various scientific fields, particularly in medicinal chemistry and material science. Its distinctive spirocyclic structure, combined with the presence of sulfur and nitrogen atoms, contributes to its potential applications in drug development, agrochemicals, and as a building block in organic synthesis.

Structure

The compound features a spirocyclic system that enhances its conformational flexibility, which is critical for biological activity. The presence of the thia (sulfur) atom introduces unique electronic properties that can influence molecular interactions.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential as a pharmacophore:

  • Antimicrobial Activity : Studies indicate that derivatives of spirocyclic compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research has suggested that similar structures can inhibit cancer cell proliferation by interfering with metabolic pathways.

Case Study: Antimicrobial Screening

A study conducted on various spirocyclic compounds, including tert-butyl 6-thia derivatives, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents.

Agrochemicals

The compound's structural characteristics make it suitable for use in agrochemicals:

  • Pesticide Development : The unique reactivity of the thia group can be exploited to design novel pesticides that target specific pests while minimizing environmental impact.

Case Study: Pesticidal Efficacy

Field trials have shown that formulations containing spirocyclic compounds lead to improved pest control compared to traditional pesticides, suggesting enhanced efficacy and reduced toxicity.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block for Complex Molecules : Its ability to undergo various chemical transformations allows it to be used as a precursor in synthesizing more complex organic molecules.

Case Study: Synthesis of Bioactive Compounds

Researchers have successfully utilized this compound as a precursor in the synthesis of bioactive molecules with anti-inflammatory and analgesic properties, showcasing its versatility in organic synthesis.

Mechanism of Action

The specific mechanism of action for tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate remains unclear due to its discontinued status. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Functional Group Variations

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₉H₂₆N₂O₆S Thia (S), Boc-protected amine 410.49 Sulfur atom enhances lipophilicity; spirocyclic rigidity
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₃S Oxo (C=O), Thia (S) 243.32 Ketone group increases reactivity for nucleophilic additions
Tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₉F₂NO₂ Difluoro (F₂) 247.28 Fluorine atoms improve metabolic stability and bioavailability
Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₂N₂O₂ Amino (NH₂) 226.31 Free amine enables conjugation with electrophiles (e.g., carbonyls)
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₀INO₃ Iodomethyl (CH₂I), Oxa (O) 377.20 Iodine serves as a leaving group for cross-coupling reactions
2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octane-6-carboxylic acid C₁₃H₂₁NO₄ Carboxylic acid (COOH) 255.31 Acidic group facilitates salt formation or esterification

Physicochemical Properties

  • Solubility: Thia and oxa groups increase lipophilicity, whereas carboxylic acid (C₁₃H₂₁NO₄) and amino groups enhance aqueous solubility .
  • Thermal Stability: Tert-butyl esters generally decompose above 150°C, but fluorinated spirocycles (C₁₂H₁₉F₂NO₂) show higher thermal resistance .

Biological Activity

Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its chemical properties, mechanisms of action, and potential applications in medicine.

Molecular Structure:

  • Molecular Formula: C11H19NO2S
  • Molecular Weight: 229.34 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCSC2

Properties Table:

PropertyValue
Molecular FormulaC11H19NO2S
Molecular Weight229.34 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves:

  • Thiolation : The spirocyclic amine is thiolated using a thiol reagent.
  • Esterification : The thiolated compound undergoes esterification with tert-butyl chloroformate or tert-butyl bromoacetate.

These reactions are conducted under mild conditions, allowing for the formation of the desired product with minimal byproducts .

The specific mechanism of action for this compound remains largely unexplored due to limited research availability. However, it is hypothesized that the compound may interact with biological targets involved in various metabolic pathways, potentially influencing processes such as enzyme inhibition or receptor modulation.

Potential Applications

  • Drug Discovery : The compound serves as a scaffold for designing novel therapeutic agents, particularly in the context of developing inhibitors for specific biological targets.
  • Antimicrobial Properties : Preliminary studies suggest that spirocyclic compounds may exhibit antimicrobial activity, although specific data on this compound is sparse .
  • Neuropharmacological Effects : Related compounds have shown promise in modulating neuropharmacological pathways, indicating potential applications in treating neurological disorders .

Q & A

Q. What are the standard synthetic routes for tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate?

The synthesis typically involves enzymatic or chemical reduction of precursor spirocyclic ketones. For example, an enantioselective route uses ketoreductase KRED-P3-G09 with NADP+ as a cofactor in a pH 7.5 potassium phosphate buffer. The reaction proceeds via substrate addition at 30–33°C, followed by extraction with ethyl acetate and purification via silica gel chromatography . Alternative routes include Suzuki coupling with palladium catalysts (e.g., [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) for functionalization of the spirocyclic core .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the spirocyclic structure, with key signals for the tert-butyl group (δ ~1.44 ppm) and carbonyl resonances (δ ~170–175 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines high-resolution crystal structures, enabling precise determination of bond angles and stereochemistry. The spirocyclic nitrogen and sulfur atoms are critical for validating the bicyclic geometry .
  • Supercritical Fluid Chromatography (SFC) : Employed to determine enantiomeric excess (>99% ee) using chiral columns (e.g., Chiralpak AD-3) with CO2_2/methanol gradients .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319). Use respiratory protection (N95 masks) in poorly ventilated areas due to potential respiratory irritation (H335) .
  • Spill Management : Absorb spills with diatomaceous earth or silica gel, collect in sealed containers, and dispose via licensed waste handlers .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what challenges arise in scaling these methods?

Enantiomeric resolution is achieved via enzymatic catalysis (e.g., Codex® ketoreductase) or chiral stationary phases in SFC. Challenges include maintaining enzyme stability during scale-up and optimizing mobile phase gradients to prevent peak broadening. Batch-to-batch reproducibility requires strict control of reaction pH (7.5 ± 0.2) and temperature (±1°C) . Computational modeling (e.g., molecular docking) can predict enzyme-substrate interactions to improve yield .

Q. How does the spirocyclic architecture influence reactivity in cross-coupling reactions?

The rigid spirocyclic framework restricts conformational flexibility, enhancing regioselectivity in Suzuki-Miyaura couplings. For example, the nitrogen atom in the azaspiro ring coordinates with palladium catalysts, directing cross-coupling to specific positions (e.g., C-6 or C-7). Steric hindrance from the tert-butyl group can slow reaction kinetics, necessitating higher catalyst loadings (5–10 mol%) .

Q. What computational methods predict the compound’s pharmacokinetic and thermodynamic properties?

  • Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous vs. lipid environments, critical for drug design .
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the tert-butyl carboxylate group, predicting susceptibility to hydrolysis .
  • ADMET Prediction : Tools like SwissADME estimate logP (1.8–2.2) and bioavailability scores (0.55), suggesting moderate membrane permeability .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields (e.g., 78% vs. lower literature values) be reconciled?

Yield variations arise from differences in enzyme purity (e.g., KRED-P3-G09 lot variability), substrate concentration, or workup methods. For instance, incomplete extraction of polar intermediates into ethyl acetate may reduce isolated yields. Cross-validate protocols using 1^1H NMR to quantify unreacted starting material and optimize reaction time (e.g., 23–45 hours) .

Q. Why do similar spirocyclic compounds exhibit divergent biological activities despite structural homology?

Subtle differences, such as sulfur vs. oxygen in the thia/oxa rings, alter electronic properties and hydrogen-bonding capacity. For example, the thia group enhances metabolic stability compared to oxa analogs, as shown in cytochrome P450 inhibition assays .

Methodological Recommendations

  • Crystallization : Use heptane/ethyl acetate gradients (50–100%) to isolate high-purity crystals for X-ray analysis .
  • Troubleshooting Low ee : Add fresh NADP+ (20 mg) and 2-propanol (20 mL) to stalled enzymatic reactions to regenerate cofactors .
  • Computational Workflow : Combine Gaussian (DFT) and GROMACS (MD) for multi-scale modeling of reactivity and stability .

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